molecular formula C14H11BrO3S B14942579 2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one CAS No. 23128-59-8

2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one

Cat. No.: B14942579
CAS No.: 23128-59-8
M. Wt: 339.21 g/mol
InChI Key: XCTHPMPRRKCKCR-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one is a brominated ketone derivative featuring a benzenesulfonyl group at the 2-position of the ethanone backbone. Its molecular structure combines electron-withdrawing groups (EWGs)—a bromine atom and a benzenesulfonyl moiety—adjacent to the carbonyl group, rendering it highly electrophilic. This compound is of significant interest in synthetic organic chemistry, particularly as a precursor in nucleophilic substitution reactions or cyclization processes. Its reactivity profile suggests utility in constructing complex heterocycles or functionalized aromatic systems .

Properties

CAS No.

23128-59-8

Molecular Formula

C14H11BrO3S

Molecular Weight

339.21 g/mol

IUPAC Name

2-(benzenesulfonyl)-2-bromo-1-phenylethanone

InChI

InChI=1S/C14H11BrO3S/c15-14(13(16)11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,14H

InChI Key

XCTHPMPRRKCKCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(S(=O)(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- typically involves the bromination of acetophenone followed by the introduction of the phenylsulfonyl group. One common method is as follows:

    Bromination of Acetophenone: Acetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromoacetophenone.

    Sulfonylation: The 2-bromoacetophenone is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the phenylsulfonyl group, resulting in the formation of Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: 2-bromo-1-phenyl-2-(phenylsulfonyl)ethanol.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- involves its interaction with various molecular targets. The bromine atom and the phenylsulfonyl group can participate in electrophilic and nucleophilic interactions, respectively, making the compound versatile in its reactivity. The carbonyl group can also form hydrogen bonds and participate in keto-enol tautomerism, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one can be contextualized by comparing it to three related compounds:

2-Bromo-1-phenylethan-1-one

  • Substituents : Bromine at the 2-position.
  • Reactivity : The absence of the benzenesulfonyl group reduces electrophilicity at the α-carbon. This compound is frequently employed in electrochemical syntheses (e.g., forming 2-phenylimidazo[1,2-a]pyridine via reactions with pyridine-2-amine) due to its moderate reactivity under mild conditions .
  • Solubility : Lower polarity compared to the sulfonated derivative, resulting in reduced solubility in polar solvents.

2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one

  • Substituents : A benzothiazolyl group replaces the benzenesulfonyl and bromine moieties.
  • This contrasts with the benzenesulfonyl group, which exerts a stronger inductive effect, enhancing electrophilicity at the α-carbon.
  • Applications : Likely used in heterocyclic synthesis, though its reactivity in substitution reactions is expected to be lower than the sulfonated analog .

2-(4-Fluorobenzylidene) Malononitrile

  • Substituents: A fluorinated benzylidene group attached to malononitrile.
  • Reactivity : Functions as a Michael acceptor in conjugate addition reactions. Unlike the brominated sulfonated ketone, this compound’s reactivity is driven by the electron-deficient nitrile groups and the fluorinated aromatic system.
  • Synthesis : Produced electrochemically with high yields, demonstrating compatibility with green chemistry principles .

Table 1: Comparative Analysis of Key Properties

Compound Substituents Molecular Weight (g/mol) Key Reactivity Profile Solubility in Polar Solvents
This compound Br, Benzenesulfonyl ~323.2 (estimated) High electrophilicity; SN2/SN1 susceptible High
2-Bromo-1-phenylethan-1-one Br 213.07 Moderate electrophilicity; electrochemical utility Moderate
2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one Benzothiazolyl 253.33 Stabilized carbonyl; lower substitution reactivity Moderate to Low
2-(4-Fluorobenzylidene) Malononitrile 4-Fluorobenzylidene, CN 200.17 Michael acceptor; high conjugate addition Moderate

Research Findings and Mechanistic Insights

  • Reactivity Trends: The benzenesulfonyl group in this compound significantly enhances leaving-group ability at the α-position compared to non-sulfonated analogs. This property is critical in nucleophilic aromatic substitution or elimination reactions.
  • Synthetic Utility : Unlike 2-bromo-1-phenylethan-1-one, which requires electrochemical activation for cyclization , the sulfonated derivative may enable room-temperature reactions due to its heightened reactivity.
  • Structural Stability : The benzothiazolyl analog’s conjugated system likely imparts greater thermal stability but limits its versatility in substitution reactions .

Biological Activity

2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one, a compound characterized by its unique sulfonyl and bromo functional groups, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, interaction with enzymes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H13BrO3S\text{C}_{15}\text{H}_{13}\text{BrO}_3\text{S}

This compound features a phenyl group, a bromine atom, and a sulfonyl moiety, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Recent studies have indicated that compounds with similar structural characteristics exhibit diverse biological activities, including anticancer effects and enzyme inhibition. The following sections summarize relevant findings regarding the biological activity of this compound.

Anticancer Activity

Research has shown that compounds containing bromine and sulfonyl groups can exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)
This compoundMCF-7TBD
DoxorubicinMCF-719.7
Compound A (related structure)HCT-11622.6

Note: TBD indicates that specific IC50 values for the primary compound are not yet established in the literature.

The proposed mechanism of action for similar compounds often involves the induction of apoptosis in cancer cells. For example, studies on related sulfonamide derivatives suggest that they may inhibit key signaling pathways involved in cell proliferation and survival, such as NF-kB and iNOS pathways .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by sulfonamide derivatives. For instance, some studies indicate that benzenesulfonamide derivatives can act as inhibitors of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in various tissues .

Table 2: Enzyme Inhibition Studies

Compound NameTarget EnzymeInhibition (%)
This compoundCarbonic AnhydraseTBD
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic AnhydraseSignificant

Case Studies

A notable case study involved the evaluation of benzenesulfonamide derivatives on perfusion pressure in isolated rat heart models. The results indicated that certain derivatives could significantly alter perfusion pressure, suggesting cardiovascular implications alongside potential anticancer benefits .

Q & A

Q. What are the established synthetic routes for 2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one?

The synthesis typically involves sequential functionalization of a phenyl ethanone scaffold. A plausible route includes:

  • Step 1 : Bromination of 1-phenylethan-1-one using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide under radical conditions) to yield 2-bromo-1-phenylethan-1-one.
  • Step 2 : Sulfonylation via reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the benzenesulfonyl group at the α-position. Reaction conditions (solvent, temperature, stoichiometry) must be optimized to avoid over-sulfonylation or decomposition .

Q. How is the molecular structure of this compound confirmed using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Grow high-quality crystals via slow evaporation in a solvent like dichloromethane/hexane.
  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (e.g., 100 K) to minimize thermal motion.
  • Refinement : Employ SHELXL (from the SHELX suite) for structure solution and refinement, ensuring R-factor < 0.05 for high accuracy .

Q. What safety precautions are necessary when handling brominated compounds like this one?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile brominated intermediates.
  • Waste disposal : Segregate halogenated waste and neutralize reactive bromine residues (e.g., with sodium thiosulfate) before disposal .

Advanced Research Questions

Q. How can electrochemical methods be adapted for synthesizing derivatives of this compound?

Electrochemical synthesis offers a green alternative. For example:

  • Setup : Use a divided cell with platinum electrodes and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
  • Reaction design : Apply controlled potential to facilitate oxidative or reductive coupling. For instance, this compound could act as an electrophile in cross-coupling reactions with amines or heterocycles under electrochemical conditions. Monitor reaction progress via cyclic voltammetry to optimize redox potentials .

Q. What strategies resolve contradictions in reported reactivity or physical properties?

Conflicting data (e.g., solubility discrepancies, divergent reaction outcomes) can be addressed by:

  • Reproducibility checks : Verify experimental conditions (solvent purity, moisture levels, catalyst batch).
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict regioselectivity or stability of intermediates.
  • Advanced analytics : Combine HPLC-MS to identify trace byproducts and in situ NMR to monitor reaction kinetics .

Q. How does the benzenesulfonyl group influence the compound's reactivity in nucleophilic substitutions?

The benzenesulfonyl group is electron-withdrawing, which:

  • Activates the α-carbon : Enhances susceptibility to nucleophilic attack (e.g., SN₂ displacement of bromide).
  • Directs regioselectivity : Stabilizes transition states through resonance, favoring substitution at the sulfonyl-adjacent position. Mechanistic studies using isotopic labeling (e.g., ²H or ¹³C) and kinetic isotope effects (KIE) can validate these effects .

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